molecular formula C12H22N4O3 B13508417 Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate

Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate

Cat. No.: B13508417
M. Wt: 270.33 g/mol
InChI Key: CGHAFBGQVVSBFA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H20N4O2 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Intermediate: Azepane is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester intermediate.

    Azidation: The intermediate is then treated with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), to introduce the azido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Common Reagents and Conditions

    Substitution: Sodium azide, DMF, triethylamine.

    Reduction: LiAlH4, hydrogen gas with a palladium catalyst.

    Oxidation: PCC, dichloromethane (DCM).

Major Products Formed

    Substitution: Formation of substituted azepane derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of ketone or aldehyde derivatives.

Scientific Research Applications

Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.

    Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: Similar structure with the azido group at the 3-position.

    Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazole group instead of an azido group.

Uniqueness

Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to six-membered piperidine derivatives

Properties

Molecular Formula

C12H22N4O3

Molecular Weight

270.33 g/mol

IUPAC Name

tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C12H22N4O3/c1-11(2,3)19-10(17)16-7-4-5-12(18,6-8-16)9-14-15-13/h18H,4-9H2,1-3H3

InChI Key

CGHAFBGQVVSBFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(CN=[N+]=[N-])O

Origin of Product

United States

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